![molecular formula C19H26N6O2 B5629548 N,N-dimethyl-2-{[(N-methyl-N-phenylglycyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5629548.png)

N,N-dimethyl-2-{[(N-methyl-N-phenylglycyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

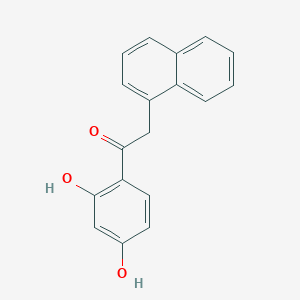

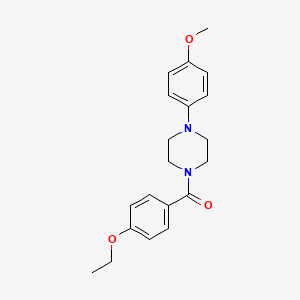

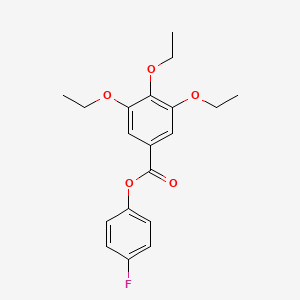

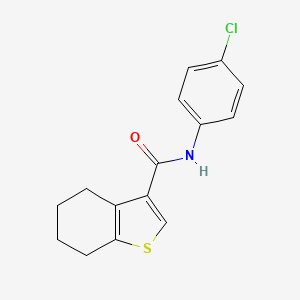

N,N-Dimethyl-2-{[(N-methyl-N-phenylglycyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide is a compound that likely exhibits a range of interesting chemical and physical properties due to its complex structure, which includes multiple functional groups such as amides, pyrazole, and pyrazine rings. Research on similar compounds provides insights into the potential reactivity and applications of this molecule in various fields, excluding drug use and dosage information.

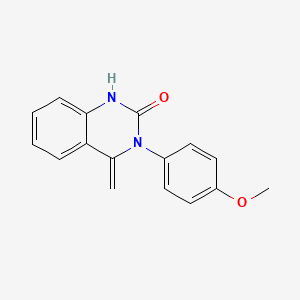

Synthesis Analysis

The synthesis of similar complex heterocyclic compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, Bol’but et al. (2014) describe the synthesis of pyrazolo[3,4-e][1,4]diazepin-4-ones, which involves hydrolytic cleavage and condensation reactions with thiols or thiophenols to afford the target compounds (Bol’but, Kemskii, & Vovk, 2014). This approach might be relevant for synthesizing the compound , suggesting that similar strategies could be employed.

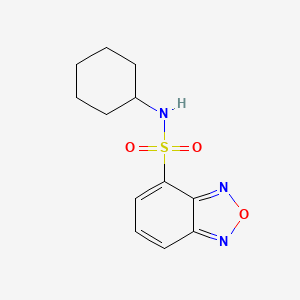

Molecular Structure Analysis

The molecular structure of compounds with pyrazole and pyrazine rings is characterized by aromaticity, which contributes to their stability and reactivity. X-ray crystallography and spectroscopic methods, including NMR and IR spectroscopy, are commonly used for structural elucidation. Guirado et al. (2020) developed a synthesis method for dihydroimidazo[1,5-b]pyrazol-6-ones, a class of compounds that share structural similarities, highlighting the utility of electrochemical reductions followed by condensation reactions (Guirado et al., 2020).

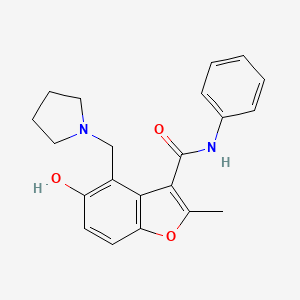

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of multiple reactive sites, including amide and amino groups, which can participate in a variety of chemical reactions. The reactivity patterns include nucleophilic addition, substitution reactions, and the formation of coordination complexes with metals. The synthesis of pyrazolo[5,1-a]isoindoles by Tian et al. (2015) showcases a one-pot cascade reaction strategy that could be applicable to the synthesis and functionalization of N,N-dimethyl-2-{[(N-methyl-N-phenylglycyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide (Tian, He, Zhang, & Fan, 2015).

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-[[[2-(N-methylanilino)acetyl]amino]methyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O2/c1-22(2)19(27)24-9-10-25-17(13-24)11-15(21-25)12-20-18(26)14-23(3)16-7-5-4-6-8-16/h4-8,11H,9-10,12-14H2,1-3H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLKHSCPVUKOKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCN2C(=CC(=N2)CNC(=O)CN(C)C3=CC=CC=C3)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-2-{[(N-methyl-N-phenylglycyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]piperidine](/img/structure/B5629472.png)

![6-{[cyclohexyl(methyl)amino]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5629481.png)

![(3R*,4R*)-1-[3-(methoxymethyl)benzoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5629507.png)

![3-methoxy-1-{2-[(8-syn)-8-methoxy-3-azabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5629513.png)

![1-[3-(2,3-dihydro-1-benzofuran-7-yl)-4-morpholin-4-ylphenyl]ethanone](/img/structure/B5629515.png)

![2-(4-chlorobenzyl)-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5629520.png)

![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B5629531.png)